Benzene, (2-cyclohexylcyclopropyl)-

Physicochemical characterization Thermal analysis Cycloalkylbenzene properties

Benzene, (2-cyclohexylcyclopropyl)- is a C15H20 hydrocarbon (MW 200.32 g/mol) in which a phenyl ring is substituted with a 2-cyclohexylcyclopropyl moiety. The compound combines a strained three-membered cyclopropane ring, a conformationally flexible cyclohexane ring, and an aromatic benzene core within a single scaffold.

Molecular Formula C15H20
Molecular Weight 200.32 g/mol
CAS No. 3145-75-3
Cat. No. B15494651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, (2-cyclohexylcyclopropyl)-
CAS3145-75-3
Molecular FormulaC15H20
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2CC2C3=CC=CC=C3
InChIInChI=1S/C15H20/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1,3-4,7-8,13-15H,2,5-6,9-11H2
InChIKeyCNHCPOIMVLULKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene, (2-cyclohexylcyclopropyl)- (CAS 3145-75-3): Structural Baseline and Procurement Context


Benzene, (2-cyclohexylcyclopropyl)- is a C15H20 hydrocarbon (MW 200.32 g/mol) in which a phenyl ring is substituted with a 2-cyclohexylcyclopropyl moiety . The compound combines a strained three-membered cyclopropane ring, a conformationally flexible cyclohexane ring, and an aromatic benzene core within a single scaffold. It is offered as a research chemical, typically at 95% purity, and is not intended for therapeutic or veterinary use .

Why Generic Cycloalkylbenzene Substitution Fails for (2-Cyclohexylcyclopropyl)benzene (CAS 3145-75-3)


Cycloalkylbenzenes such as cyclopropylbenzene (C9H10, MW 118.18) and cyclohexylbenzene (C12H16, MW 160.26) are significantly smaller, possess different boiling points, densities, and flash points, and lack the hybrid strained-ring architecture of (2-cyclohexylcyclopropyl)benzene. Even the direct constitutional isomer (2-cyclohexyl-2-propenyl)benzene (CAS 86409-75-8, also C15H20) differs fundamentally in hybridization and conformational dynamics . These differences directly impact chromatographic retention, thermal behavior, solubility, and chemical reactivity, making generic substitution inadvisable for any application where molecular recognition, phase behavior, or synthetic compatibility is critical.

Quantitative Differentiation Evidence for (2-Cyclohexylcyclopropyl)benzene (CAS 3145-75-3) vs. Comparator Compounds


Boiling Point and Thermal Stability: (2-Cyclohexylcyclopropyl)benzene vs. Simpler Cycloalkylbenzenes

The boiling point of (2-cyclohexylcyclopropyl)benzene is reported at 274.9 °C at 760 mmHg, while its flash point is 124.3 °C . This is substantially higher than both cyclopropylbenzene (boiling point ~173.6 °C, flash point ~44 °C) and cyclohexylbenzene (boiling point ~239-240 °C, flash point ~98 °C) [1]. The elevated boiling and flash points are consistent with the larger molecular surface area and increased van der Waals interactions of the hybrid cyclopropyl-cyclohexyl substituent.

Physicochemical characterization Thermal analysis Cycloalkylbenzene properties

Molecular Weight and Density: Interpolation Between Cyclopropyl and Cyclohexyl Substituents

The density of (2-cyclohexylcyclopropyl)benzene is reported as 0.977 g/cm³ , which lies between the density of cyclopropylbenzene (~0.94 g/mL) and values approaching those of dicycloalkylbenzenes. Its molecular weight (200.32 g/mol) is the sum of phenyl (77.11), cyclopropyl (41.07), and cyclohexyl (83.15) contributions, representing a scaffold that adds approximately 82 amu over cyclopropylbenzene (MW 118.18) and 40 amu over cyclohexylbenzene (MW 160.26). The M+1 value of 201.2 in MS experiments is therefore diagnostic and distinguishable from isomers sharing the C15H20 formula but differing in ring topology .

Physicochemical properties Cycloalkylbenzene series Structure-property relationships

Structural Topology: sp³-Rich Strained Bicyclic Substituent vs. sp²-Containing Isomers

(2-Cyclohexylcyclopropyl)benzene (CAS 3145-75-3) features a fully sp³-hybridized cyclopropyl-cyclohexyl substituent , distinguishing it from the C15H20 constitutional isomer (2-cyclohexyl-2-propenyl)benzene (CAS 86409-75-8), which contains an sp² carbon in its allylic cyclohexyl side chain . The cyclopropane ring introduces approximately 27.5 kcal/mol of ring strain energy [1], absent in the propenyl isomer. This strain confers distinct reactivity in cycloaddition and ring-opening transformations not accessible to the olefinic isomer.

Structural isomerism Conformational analysis Ring strain effects

Synthetic Scaffold Utility: Cyclopropane-Based Building Block for Medicinal Chemistry and Liquid Crystal Intermediates

Cyclopropane-containing compounds are established privileged scaffolds in drug discovery, with cyclopropane moieties used to enhance potency, metabolic stability, and target selectivity [1]. In the liquid crystal field, cyclopropyl-bearing compounds offer positive dielectric anisotropy (Δε), suitable optical anisotropy (Δn), and good low-temperature miscibility [2]. (2-Cyclohexylcyclopropyl)benzene combines both a cyclopropane ring (for metabolic rigidity and strain-driven reactivity) and a cyclohexane ring (for conformational flexibility and liquid crystal phase behavior). This dual-ring phenyl scaffold is structurally related to patented 4-(2-cyclohexylpropyl)benzene derivatives claimed for nematic liquid crystal displays with extreme chemical stability [3], suggesting the target compound may serve as a versatile synthetic intermediate in both drug discovery and display materials programs.

Medicinal chemistry Liquid crystal materials Cyclopropane building blocks

Purity Specification and Research-Grade Sourcing: Quantitative Baseline for Reproducibility

The target compound is offered at a typical purity of 95% , a specification that is adequate for most research-scale synthetic transformations and method development. By contrast, cyclopropylbenzene is readily available at 97% (GC) purity , and cyclohexylbenzene at 97.5% minimum (GC) to 98%. The lower baseline purity reflects the more complex, multi-step synthesis of the hybrid scaffold and should be accounted for in procurement decisions where stoichiometric precision is critical.

Quality control Research chemical procurement Purity specification

Optimal Application Scenarios for (2-Cyclohexylcyclopropyl)benzene (CAS 3145-75-3) Based on Verified Differentiation Evidence


High-Temperature Organic Synthesis Requiring Low-Volatility Solvent or Intermediate

With a boiling point of 274.9 °C and flash point of 124.3 °C [1], (2-cyclohexylcyclopropyl)benzene is better suited than cyclopropylbenzene (BP ~173.6 °C, FP ~44 °C) or cyclohexylbenzene (BP ~239-240 °C, FP ~98 °C) for reactions conducted at elevated temperatures where reactant volatility must be minimized. This includes high-boiling solvent applications, high-temperature cycloadditions, and thermal rearrangement studies where the cyclopropane ring may participate as a reactive handle.

Synthetic Methodology Development Exploiting Cyclopropane Ring Strain Reactivity

The cyclopropane ring in the target compound introduces approximately 27.5 kcal/mol of strain energy [1], which is entirely absent in the constitutional isomer (2-cyclohexyl-2-propenyl)benzene (CAS 86409-75-8) . This makes (2-cyclohexylcyclopropyl)benzene the appropriate substrate for Lewis acid-catalyzed donor-acceptor cyclopropane reactions, ring-opening/cycloaddition cascades, and strain-release functionalization studies . The simpler comparators cyclopropylbenzene and cyclohexylbenzene lack the tandem ring-strain/conformational-flexibility motif.

Liquid Crystal Intermediate and Display Materials Research

Patents from Dainippon Ink and Chemicals demonstrate that 4-(2-cyclohexylpropyl)benzene derivatives exhibit excellent liquid crystal properties, extreme chemical stability, and suitability for nematic liquid crystal displays [1]. Cyclopropyl-containing liquid crystal compounds are independently reported to provide positive dielectric anisotropy (Δε) and suitable optical anisotropy (Δn) . The target compound's dual cyclopropyl-cyclohexyl substitution pattern positions it as a potential intermediate for novel liquid crystal mixtures that may combine the benefits of both cycloalkyl groups in a single dopant molecule. Simpler cyclopropylbenzene or cyclohexylbenzene cannot replicate this dual-function architecture.

Medicinal Chemistry Building Block for Cyclopropane-Containing Lead Optimization

Cyclopropane fragments are recognized privileged scaffolds that enhance metabolic stability, target selectivity, and potency in drug candidates [1]. The target compound provides a phenyl-cyclopropyl-cyclohexyl core that can serve as a starting point for SAR exploration. The presence of the cyclohexyl group adds additional van der Waals surface for hydrophobic pocket filling compared to simple cyclopropylbenzene, while the cyclopropane ring simultaneously offers a metabolically rigid linker absent in cyclohexylbenzene. This hybrid profile is inaccessible through either simpler comparator alone.

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